molecular formula C14H16N2O2 B14618541 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-68-0

2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14618541
CAS No.: 60725-68-0
M. Wt: 244.29 g/mol
InChI Key: XIAUCYNETUQQID-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a tetrahydroimidazo[1,5-a]pyridine core with a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the condensation of 4-methylbenzaldehyde with tetrahydroimidazo[1,5-a]pyridine derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with G protein-coupled receptors, modulating intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric effects.

Properties

CAS No.

60725-68-0

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(4-methylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C14H16N2O2/c1-10-5-7-11(8-6-10)16-13(17)12-4-2-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3

InChI Key

XIAUCYNETUQQID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CCCCN3C2=O

Origin of Product

United States

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